

Elemental analysis expected values for CAS 94159-55-4

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Compound of Interest

Compound Name: Sodium 2-cyano-5-ethoxybenzenesulphonate
CAS No.: 94159-55-4
Cat. No.: B12725392

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Elemental Analysis Reference Guide: Sodium 2-cyano-5-ethoxybenzenesulfonate (CAS 94159-55-4)

Executive Summary & Strategic Context

Compound Identity: Sodium 2-cyano-5-ethoxybenzenesulfonate CAS: 94159-55-4 **Role:** Critical Intermediate (Key precursor in the synthesis of PDE5 inhibitors, structurally related to Sildenafil/Vardenafil pathways).

This guide serves as a definitive reference for verifying the identity and purity of CAS 94159-55-4 using Elemental Analysis (EA). While HPLC and NMR are standard for organic purity, they often fail to detect inorganic counter-ions (Sodium) or accurately quantify solvation states (Hydrates). Elemental Analysis is the "Gold Standard" for validating the salt stoichiometry and hydration state of this sulfonate salt.

This document compares the Theoretical Expected Values against common "Alternative Forms" (Free Acid, Hydrates, and Impurities) to provide a self-validating diagnostic tool for your

QC workflow.

Theoretical Data & Expected Values

The following table establishes the baseline for a pure, anhydrous sample of the sodium salt. Deviations from these values are the primary indicators of process deviations (e.g., incomplete salt formation, moisture absorption).

Table 1: Theoretical Elemental Composition (Weight %)

Element	Symbol	Pure Anhydrous Salt (Target)	Free Acid Form (Alternative 1)	Monohydrate Salt (Alternative 2)
Formula	-	C ₉ H ₈ NNaO ₄ S	C ₉ H ₉ NO ₄ S	C ₉ H ₈ NNaO ₄ S · H ₂ O
MW (g/mol)	-	249.22	227.24	267.24
Carbon	C	43.38%	47.57%	40.45%
Hydrogen	H	3.24%	3.99%	3.77%
Nitrogen	N	5.62%	6.16%	5.24%
Sulfur	S	12.87%	14.11%	12.00%
Sodium	Na	9.22%	0.00%	8.60%

“

Critical Insight: The Sodium (Na) and Sulfur (S) ratio is your primary diagnostic. A pure salt must maintain a 1:1 molar ratio. If %Na is < 9.0% while %S remains high, you likely have residual Free Acid.

Comparative Analysis: Diagnosing Deviations

This section guides you through interpreting "Failed" EA results. Instead of viewing a mismatch as a simple failure, use it to identify the specific alternative form present in your reactor.

Scenario A: The "High Carbon" Deviation (Incomplete Salt Formation)

- Observation: Experimental %C is > 44.0%, %Na is < 8.5%.
- Root Cause: The reaction with NaOH or Sodium Alkoxide was incomplete, leaving residual Free Acid.
- Impact: The free acid has different solubility profiles and may precipitate prematurely in subsequent coupling steps (e.g., chlorosulfonation).
- Action: Re-treat with stoichiometric NaOH and verify pH > 7 before isolation.

Scenario B: The "Low Carbon / High Hydrogen" Deviation (Hydration)

- Observation: %C is < 42.0%, %H is > 3.5%.
- Root Cause: Sulfonate salts are hygroscopic. The sample has absorbed atmospheric moisture, forming a Hydrate (likely Monohydrate).
- Impact: While chemically identical, the molecular weight correction is vital for yield calculations. Using wet material without correction will lead to under-dosing in the next step.
- Action: Dry sample at 105°C under vacuum for 4 hours and re-test, or adjust batch calculations for water content (KF titration recommended to confirm).

Scenario C: The "Low Sulfur" Deviation (Inorganic Contamination)

- Observation: All organic values (C, H, N, S) are proportionally lower than expected.
- Root Cause: Excess inorganic salts (e.g., NaCl, Na₂SO₄) from the salting-out process are trapped in the crystal lattice.

- Impact: Lowers potency.
- Action: Recrystallize or wash with a solvent that dissolves the organic salt but not the inorganic contaminants (e.g., dry ethanol/methanol).

Experimental Protocol: Validated EA Workflow

To ensure trust in your data, follow this self-validating protocol. This method minimizes hygroscopic error, which is the #1 cause of EA failure for sulfonate salts.

Step 1: Sample Preparation (The "Drying" Step)

- Protocol: Grind 500 mg of CAS 94159-55-4 into a fine powder. Place in a vacuum oven at 60°C for 6 hours.
- Why: Sulfonates trap surface water rapidly. Analyzing "as-is" will almost always skew results toward the Hydrate values (see Table 1).

Step 2: Combustion Analysis (CHN)

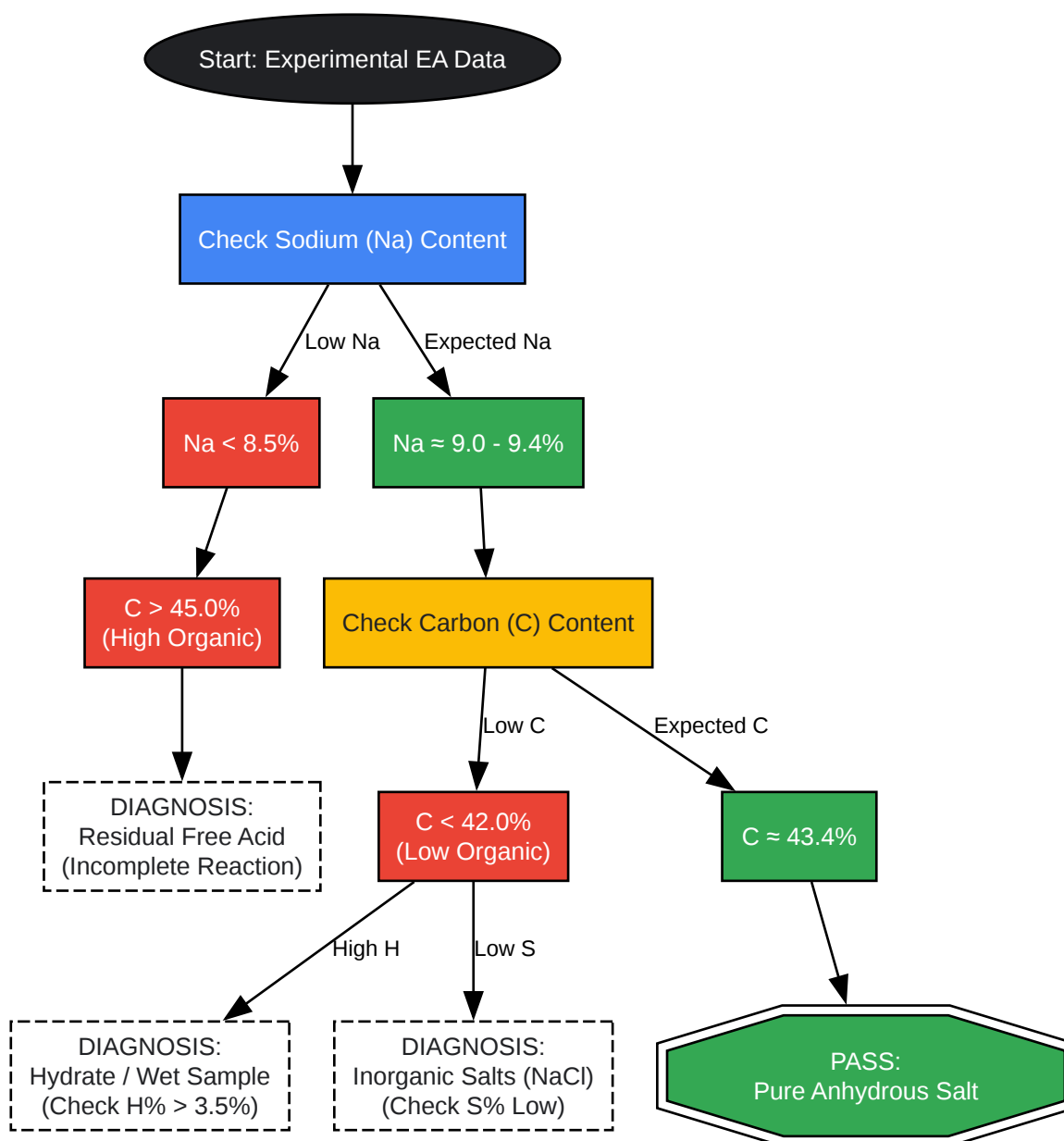
- Instrument: Flash 2000 or equivalent Organic Elemental Analyzer.
- Carrier Gas: Helium (Flow: 140 mL/min).
- Oxidation Furnace: 950°C (Ensures complete combustion of the aromatic ring).
- Standard: Sulfanilamide (Standard) is recommended due to similar S/N content.

Step 3: Sodium Determination (The Counter-Check)

- Method: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) or Atomic Absorption (AA).
- Digestion: Dissolve 50 mg in 5% HNO₃. Do not use sulfuric acid digestion as it interferes with the sulfonate measurement.
- Validation: The molar ratio of Na (from ICP) to S (from CHNS) must be 0.98 – 1.02.

Diagnostic Logic Flow (Visualization)

The following diagram illustrates the decision logic for interpreting your Elemental Analysis results. Use this to troubleshoot process deviations.



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Caption: Logic flow for interpreting Elemental Analysis deviations to identify impurities (Free Acid, Hydrates, or Inorganic Salts).

References

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